molecular formula C12H14ClNO B1599497 2-Chloro-4-(piperidin-1-yl)benzaldehyde CAS No. 886501-12-8

2-Chloro-4-(piperidin-1-yl)benzaldehyde

Cat. No. B1599497
M. Wt: 223.7 g/mol
InChI Key: GBQZLIHOKQNPFM-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-1-yl)benzaldehyde, commonly known as CHPB, is a chemical compound featuring a substituted benzaldehyde and a piperidine ring1. It has a molecular formula of C12H14ClNO and a molecular weight of 223.7 g/mol1.



Synthesis Analysis

The synthesis of 2-Chloro-4-(piperidin-1-yl)benzaldehyde is not explicitly mentioned in the search results. However, a related compound, 4-Piperidin-1-yl-benzaldehyde, is synthesized through a reaction that involves cooling the reaction mixture to room temperature after completion, separating the catalyst using a magnet, taking up in Et2O (4 mL), and washing with brine (5 mL). The resulting solution is dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel2.



Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(piperidin-1-yl)benzaldehyde is not explicitly provided in the search results. However, it is known that it contains a substituted benzaldehyde and a piperidine ring1.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-4-(piperidin-1-yl)benzaldehyde are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-(piperidin-1-yl)benzaldehyde include a molecular formula of C12H14ClNO and a molecular weight of 223.7 g/mol1.


Scientific Research Applications

  • Proteomics Research

    • Summary of Application : “2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride” is used in proteomics research . Proteomics is a branch of biology that studies proteins on a large scale, including their structures and functions.
    • Results or Outcomes : The specific results or outcomes from the use of this compound in proteomics research are not provided in the source .
  • Synthesis of Benzohydrazide Derivatives

    • Summary of Application : “2-Chloro-4-(piperidin-1-yl)benzaldehyde” can be used to synthesize benzohydrazide derivatives . Benzohydrazides are important intermediates in organic synthesis and have been used in the preparation of a wide range of pharmaceuticals.
    • Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results or Outcomes : The specific results or outcomes from the synthesis of benzohydrazide derivatives are not provided in the source .
  • Synthesis of Various Compounds

    • Summary of Application : “2-Chloro-4-(piperidin-1-yl)benzaldehyde” is used as a reactant for the synthesis of various compounds . These include anti-inflammatory agents, piperidine incorporated α-aminophosphonates for antibacterial agents, 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines, NR2B selective NMDA receptor antagonists, fulleropyrrolidines, and fluorophores for monitoring polymerization processes .
    • Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results or Outcomes : The specific results or outcomes from the synthesis of these compounds are not provided in the source .
  • Synthesis of Anti-inflammatory Agents

    • Summary of Application : “2-Chloro-4-(piperidin-1-yl)benzaldehyde” is used as a reactant for the synthesis of anti-inflammatory agents .
    • Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results or Outcomes : The specific results or outcomes from the synthesis of anti-inflammatory agents are not provided in the source .
  • Synthesis of Piperidine Incorporated α-Aminophosphonates

    • Summary of Application : This compound is used for the synthesis of piperidine incorporated α-aminophosphonates, which are used as antibacterial agents .
    • Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results or Outcomes : The specific results or outcomes from the synthesis of these antibacterial agents are not provided in the source .
  • Synthesis of 5-Hydroxyaurone Derivatives

    • Summary of Application : “2-Chloro-4-(piperidin-1-yl)benzaldehyde” is used for the synthesis of 5-Hydroxyaurone derivatives, which are used as growth inhibitors against HUVEC and some cancer cell lines .
    • Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results or Outcomes : The specific results or outcomes from the synthesis of these growth inhibitors are not provided in the source .

Future Directions

The future directions of 2-Chloro-4-(piperidin-1-yl)benzaldehyde are not explicitly mentioned in the search results.


Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-chloro-4-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQZLIHOKQNPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428095
Record name 2-Chloro-4-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(piperidin-1-yl)benzaldehyde

CAS RN

886501-12-8
Record name 2-Chloro-4-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Liu, M Tang, R Pragani, FG Whitby… - Journal of medicinal …, 2021 - ACS Publications
Classic galactosemia is a rare disease caused by inherited deficiency of galactose-1 phosphate uridylyltransferase (GALT). Accumulation of galactose-1 phosphate (gal-1P) is thought …
Number of citations: 3 pubs.acs.org
N Yongpruksa - 2011 - search.proquest.com
The development of new fluorescent compounds has been reported continuously due to their application as sensors and optical devices for material, biological and chemical …
Number of citations: 1 search.proquest.com

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